2,6-bis(3-ethynylphenoxy)benzonitrile
Description
Properties
IUPAC Name |
2,6-bis(3-ethynylphenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13NO2/c1-3-17-8-5-10-19(14-17)25-22-12-7-13-23(21(22)16-24)26-20-11-6-9-18(4-2)15-20/h1-2,5-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCBATFCWIHREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OC2=C(C(=CC=C2)OC3=CC=CC(=C3)C#C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-ethynylphenoxy)benzonitrile typically involves the reaction of 2,6-dihydroxybenzonitrile with 3-ethynylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,6-bis(3-ethynylphenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,6-bis(3-ethynylphenoxy)benzonitrile has several applications in scientific research:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its conductive properties.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2,6-bis(3-ethynylphenoxy)benzonitrile involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s behavior in various environments, including biological systems and electronic devices .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
| Compound Name | Substituents/Functional Groups | Key Applications/Properties | References |
|---|---|---|---|
| 2,6-Bis(3-ethynylphenoxy)benzonitrile | Ethynylphenoxy, nitrile | Polymer synthesis, optoelectronics | [4,6] |
| 2,6-Bis(4-carboxyphenoxy)benzonitrile | Carboxyphenoxy, nitrile | Precursor for polyesters | [4,7] |
| 3-CzPB/4-CzPB | Carbazole-phenoxy, nitrile | Blue phosphorescent OLED hosts | [6] |
| 26ACA (TADF emitter) | Dihydroacridinyl, nitrile | Thermally activated delayed fluorescence | [5] |
| 2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile | Trifluoroethoxy, bromine, nitrile | Pharmaceuticals, agrochemicals | [8] |
Key Observations:
Substituent Effects on Solubility: Ethynylphenoxy groups (hypothesized in the target compound) likely enhance solubility due to their linear geometry and reduced crystallinity, similar to carbazole-phenoxy derivatives like 3-CzPB/4-CzPB . Trifluoroethoxy groups (as in ) increase hydrophobicity but improve reactivity for halogen-based cross-coupling reactions .
Thermal Stability: Polymers derived from BClPOBN (Td: 391–406°C) outperform many conventional polyesters, which typically degrade below 350°C . This stability is attributed to the rigid benzonitrile core and ether linkages.
Optoelectronic Performance: 3-CzPB/4-CzPB demonstrate high external quantum efficiencies (EQE >20%) in blue phosphorescent OLEDs due to balanced charge transport from carbazole donors and benzonitrile acceptors . The ethynyl group in the target compound could further improve charge mobility, analogous to acetylenic spacers in organic semiconductors.
Key Observations:
- Nucleophilic Substitution: Preferred for benzonitrile derivatives with electron-withdrawing groups (e.g., fluorine), enabling efficient displacement by phenoxide ions .
- Transition Metal Catalysis : Required for introducing bulky substituents (e.g., carbazole in 3-CzPB) or aminated groups (e.g., TADF emitters) .
Application-Specific Comparisons
Optoelectronics:
- 3-CzPB/4-CzPB vs. TADF Emitters :
Polymers:
- BClPOBN-Based Polyesters vs. Conventional Aromatic Polyesters: The pendant cyano group in BClPOBN derivatives improves solubility without compromising thermal stability, addressing a key limitation of traditional aromatic polyesters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
